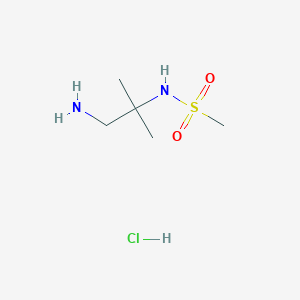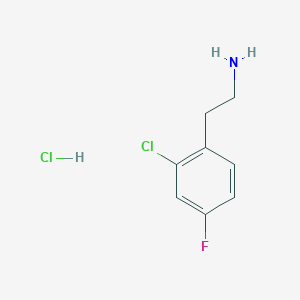
2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride
Übersicht
Beschreibung
Chemical Reactions Analysis
The specific chemical reactions involving “2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride” are not mentioned in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as its density, melting point, boiling point, etc., are not provided in the search results .Wissenschaftliche Forschungsanwendungen
Electrophilic Amination in Organic Chemistry
The electrophilic amination of compounds related to 2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride is significant in organic chemistry. Bombek et al. (2004) demonstrated the electrophilic amination of 4-fluorophenol with diazenes, highlighting a process involving the complete removal of the fluorine atom and the introduction of the chlorine atom (Bombek et al., 2004).
Anti-Influenza Virus Activity
In pharmacological research, compounds structurally similar to this compound have been investigated for their potential anti-influenza virus activity. Oka et al. (2001) synthesized novel tricyclic compounds with a unique amine moiety showing potent anti-influenza A virus activity (Oka et al., 2001).
Chemical Synthesis
The compound has been involved in various chemical synthesis processes. For instance, Tan Bin (2010) described the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, demonstrating the potential for creating complex molecules (Tan Bin, 2010).
Antiarrhythmic Drug Development
In the development of antiarrhythmic drugs, derivatives of this compound have been studied. Glushkov et al. (2011) synthesized new piperidyl-4-ethane derivatives with antiarrhythmic activity, selecting a compound structurally related to this compound for clinical trials as a class III antiarrhythmic drug (Glushkov et al., 2011).
Anti-Inflammatory Activity
Compounds structurally related to this compound have been explored for their anti-inflammatory properties. Yue Sun et al. (2019) synthesized fluorine-substituted derivatives and found that these compounds displayed potential inhibitory effects on LPS-induced NO secretion, indicating anti-inflammatory activity (Yue Sun et al., 2019).
Wirkmechanismus
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in neurotransmitter metabolism, such as monoamine oxidase . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or activation of the enzyme’s activity. This compound also interacts with proteins involved in signal transduction pathways, affecting cellular responses to external stimuli.
Cellular Effects
The effects of this compound on cells are diverse and significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in neurotransmitter synthesis and degradation . Additionally, this compound can alter cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in the levels of various metabolites. These effects can vary depending on the type of cell and the specific cellular context.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it can inhibit the activity of monoamine oxidase by binding to its active site . This inhibition leads to an increase in the levels of neurotransmitters, such as serotonin and dopamine, in the brain. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light or heat can lead to its degradation, resulting in a decrease in its effectiveness. Long-term studies have also indicated that this compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing neurotransmitter levels and improving cognitive function . At high doses, it can cause toxic or adverse effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired effects, and exceeding this threshold can lead to negative outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in neurotransmitter metabolism, such as monoamine oxidase and catechol-O-methyltransferase . These interactions can influence the metabolic flux and levels of various metabolites, including neurotransmitters and their degradation products. The compound’s involvement in these pathways highlights its potential therapeutic applications in neurological disorders.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound is transported across cell membranes by specific transporters, such as the serotonin transporter . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its effects. The distribution of this compound within tissues can also vary, with higher concentrations observed in the brain and other organs involved in neurotransmitter metabolism.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes and other biomolecules involved in neurotransmitter metabolism . Targeting signals and post-translational modifications can direct this compound to specific compartments or organelles, influencing its activity and function. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-(2-chloro-4-fluorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN.ClH/c9-8-5-7(10)2-1-6(8)3-4-11;/h1-2,5H,3-4,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNISAIPBAVUSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



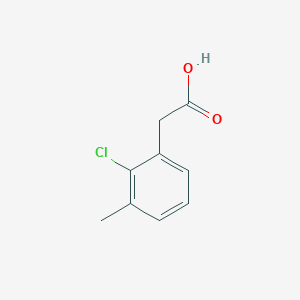

![2-chloro-N-[cyclopentyl(4-fluorophenyl)methyl]acetamide](/img/structure/B1422901.png)
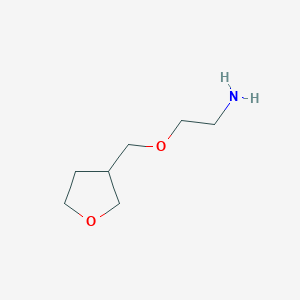

![3-Cyclohexyl-3-[(propan-2-yl)amino]propan-1-ol](/img/structure/B1422911.png)
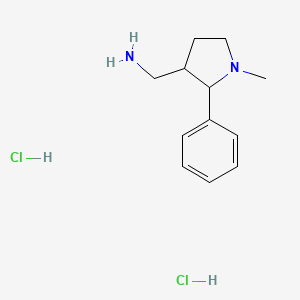
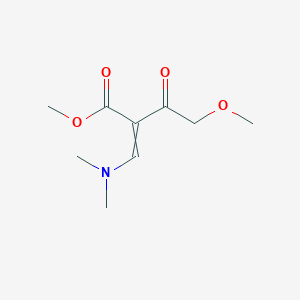
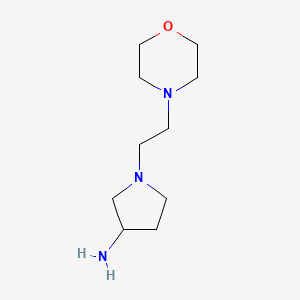
![2-chloro-N-({2-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide](/img/structure/B1422915.png)
![2-chloro-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)acetamide](/img/structure/B1422917.png)

![2-chloro-N-[1-(2-ethoxyphenyl)propyl]acetamide](/img/structure/B1422919.png)
